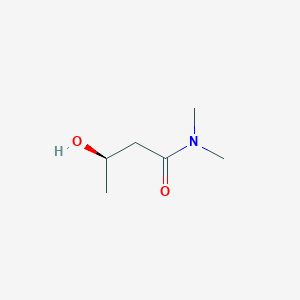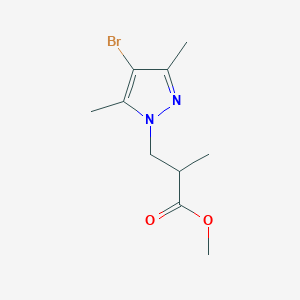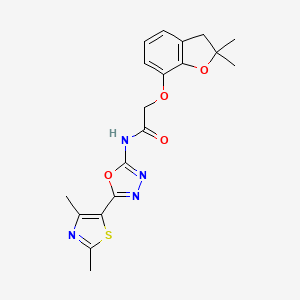
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate, or K2MMSOH, is a compound of potassium, methanesulfonate, 2-methoxyphenol, and water. It is a white powder that is used in various scientific and industrial applications. K2MMSOH is a versatile compound that can be used as a catalyst, a reagent, and a buffer. It is also used as a stabilizer in pharmaceuticals and cosmetics. K2MMSOH is a relatively new compound, but it has already found a wide range of applications in the scientific and industrial world.
Wissenschaftliche Forschungsanwendungen
Reactions of Dipotassium Diazomethanedisulphonate
Research by Young (1975) explored the decomposition of dipotassium diazomethanedisulphonate in aqueous solutions, leading to various potassium salts depending on the conditions employed. This study highlights the compound's potential as an irreversible inhibitor in biological systems due to its stability at neutral pH and function as an alkylating agent Reactions of dipotassium diazomethanedisulphonate in aqueous solution.
Metal Indicators in Titration
Owens and Yoe (1960) demonstrated the use of 2-Quinizarinsulfonic acid (sodium salt) and 2-phenoxyquinizarin-3,4′-disulfonic acid (dipotassium salt) as metal indicators in the titration of thorium with disodium EDTA, suggesting a broader pH range for titration applications compared to traditional indicators Derivatives of 1,4-dihydroxyanthraquinone as metal indicators in the titration of thorium with disodium edta.
Proton Exchange Membranes
A study by Li et al. (2015) on novel side-chain-type sulfonated diphenyl-based poly(arylene ether sulfone)s with a hydrogen-bonded network for proton exchange membranes shows significant potential for these materials in fuel cell applications. The membranes exhibited high proton conductivity and low methanol permeability, indicating their suitability as proton exchange membrane materials Novel side-chain-type sulfonated diphenyl-based poly(arylene ether sulfone)s with a hydrogen-bonded network as proton exchange membranes.
Self-Assembling Materials
Research by Shankar et al. (2011) into diethyltin(methoxy)methanesulfonate reactions with t-butylphosphonic acid highlights the formation of three-dimensional self-assemblies, offering insights into the structural motifs and potential for creating novel materials with specific properties Synthesis and characterization of diethyltin-based three dimensional self-assemblies derived from sulfonate-phosphonate ligands.
Methane Hydrate Formation and Stability
Ganji et al. (2007) explored the effect of different surfactants on methane hydrate formation, stability, and storage capacity. This study contributes to understanding how surfactants can enhance the formation rate and stability of methane hydrates, potentially impacting natural gas storage and transport Effect of different surfactants on methane hydrate formation rate, stability and storage capacity.
Wirkmechanismus
Target of Action
It’s known that 2-methoxyphenol, a component of the compound, has antioxidant properties . Antioxidants interact with free radicals in the body, which are atoms, molecules, or ions that possess an unpaired electron .
Mode of Action
The 2-methoxyphenol component is known to interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .
Biochemical Pathways
Antioxidants like 2-methoxyphenol generally affect pathways related to oxidative stress . Oxidative stress is a contributing factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
Result of Action
Antioxidants like 2-methoxyphenol can reduce oxidative stress and thus protect cells from oxidative damage .
Biochemische Analyse
Biochemical Properties
It’s also present in wood smoke, as a product of pyrolysis of lignin .
Cellular Effects
2-Methoxyphenol, a component of the compound, is used in traditional dental pulp sedation, and has the property of inducing cell proliferation . It is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium;methanesulfonate;2-methoxyphenol;hydrate involves the reaction of methanesulfonic acid with 2-methoxyphenol to form methanesulfonate ester, which is then reacted with potassium hydroxide to form dipotassium methanesulfonate. The final step involves the addition of water to the dipotassium methanesulfonate to form Dipotassium;methanesulfonate;2-methoxyphenol;hydrate.", "Starting Materials": [ "Methanesulfonic acid", "2-methoxyphenol", "Potassium hydroxide", "Water" ], "Reaction": [ "Step 1: Methanesulfonic acid is added to a reaction flask.", "Step 2: 2-methoxyphenol is added to the reaction flask and the mixture is stirred at room temperature for several hours.", "Step 3: The resulting methanesulfonate ester is isolated by filtration and washed with cold diethyl ether.", "Step 4: The methanesulfonate ester is dissolved in water and potassium hydroxide is added to the solution.", "Step 5: The mixture is stirred at room temperature for several hours.", "Step 6: The resulting dipotassium methanesulfonate is isolated by filtration and washed with cold diethyl ether.", "Step 7: Water is added to the dipotassium methanesulfonate and the mixture is stirred at room temperature for several hours.", "Step 8: The resulting Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is isolated by filtration and washed with cold diethyl ether." ] } | |
| 78247-49-1 | |
Molekularformel |
C16H24K2O11S2 |
Molekulargewicht |
534.67 |
IUPAC-Name |
dipotassium;methanesulfonate;2-methoxyphenol;hydrate |
InChI |
InChI=1S/2C7H8O2.2CH4O3S.2K.H2O/c2*1-9-7-5-3-2-4-6(7)8;2*1-5(2,3)4;;;/h2*2-5,8H,1H3;2*1H3,(H,2,3,4);;;1H2/q;;;;2*+1;/p-2 |
InChI-Schlüssel |
QLTSYNOQMDBCIX-UHFFFAOYSA-L |
SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].O.[K+].[K+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)

![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)




![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)


